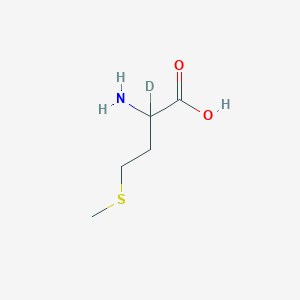

DL-Methionine-2-d1

Description

Role of Methionine in Core Biological Processes

Methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. chemicalbook.comveterinaryworld.org It plays a central role in a multitude of critical biological processes beyond its fundamental role as a building block for protein synthesis. veterinaryworld.orgimrpress.com

One of its most vital functions is as the precursor to S-adenosylmethionine (SAM), a universal methyl group donor. uwaterloo.ca SAM is involved in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and signal transduction. uwaterloo.ca

Furthermore, methionine metabolism is intricately linked to the synthesis of other important sulfur-containing molecules. Through the transsulfuration pathway, methionine can be converted to cysteine, which is a key component of the major intracellular antioxidant, glutathione (B108866). imrpress.com Methionine itself can also act as an antioxidant by scavenging reactive oxygen species. imrpress.com The metabolic pathways of methionine are thus crucial for cellular growth, redox homeostasis, and epigenetic regulation. uwaterloo.caveterinaryworld.org

Rationale for Deuteration at the Alpha-Carbon (C-2) Position in DL-Methionine

The alpha-carbon (C-2) of an amino acid is the carbon atom directly bonded to the carboxyl group, the amino group, and the side chain. In many enzymatic reactions involving amino acids, the bond to the alpha-hydrogen is either broken or formed. Therefore, substituting this hydrogen with deuterium (B1214612) to create DL-Methionine-2-d1 is a highly strategic choice for several reasons:

Probing Reaction Mechanisms: The primary reason for deuteration at the alpha-carbon is to exploit the kinetic isotope effect (KIE). wikipedia.orgchemicalbook.com Many enzymes that metabolize methionine, such as aminotransferases and racemases, catalyze the removal of the alpha-hydrogen in their reaction mechanisms. If the reaction rate is significantly slower with this compound compared to its non-deuterated counterpart, it provides strong evidence that the cleavage of the C-H bond at the alpha-position is a rate-limiting step. clearsynth.com This allows researchers to dissect the catalytic mechanism of these enzymes in fine detail.

Investigating Enzyme Specificity: The use of alpha-deuterated amino acids can help in understanding the stereospecificity of enzymes. For instance, studies on D-amino acid oxidase have utilized alpha-deuterated substrates to investigate the mechanism of substrate dehydrogenation. clearsynth.com

Metabolic Tracing: While deuteration at other positions can also be used for tracing, labeling at the alpha-carbon provides a stable marker to follow the core backbone of the amino acid through various metabolic transformations. In mass spectrometry, the resulting mass shift of +1 allows for clear differentiation from the endogenous, unlabeled methionine. sigmaaldrich.com

NMR Spectroscopy: In NMR studies, the absence of a proton signal at the alpha-position simplifies complex spectra, aiding in the structural analysis of proteins and protein-ligand interactions. nih.gov

In essence, this compound serves as a precision tool, allowing researchers to ask specific questions about the chemical steps of methionine metabolism and the enzymes that govern them.

Data Tables

Table 1: Physicochemical Properties of DL-Methionine and this compound

| Property | DL-Methionine | This compound | Source(s) |

| CAS Number | 59-51-8 | 67866-74-4 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₀DNO₂S | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 149.21 g/mol | 150.22 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | ~281-284 °C (decomposes) | ~280 °C (decomposes) | sigmaaldrich.comlobachemie.com |

| Appearance | White crystalline powder or flakes | Solid | sigmaaldrich.comlobachemie.com |

| Isotopic Purity | Not Applicable | ≥98 atom % D | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-deuterio-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCSC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dl Methionine 2 D1

Chemical Synthesis Approaches

Chemical methods for preparing DL-Methionine-2-d1 typically involve modifying established synthetic routes for amino acids to include a deuterium (B1214612) source at a key step. These approaches rely on the use of deuterated precursors or reagents to build the molecular backbone with the isotope already in place.

The Strecker synthesis is a foundational method for producing α-amino acids. The general reaction involves treating an aldehyde with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), which first forms an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the desired amino acid. arxiv.org

To synthesize this compound, this method is adapted by using a specifically deuterated aldehyde as a precursor. The key starting material is 3-(methylthio)propionaldehyde-1-d1. The reaction proceeds as follows:

Aminonitrile Formation: The deuterated aldehyde reacts with ammonia and hydrogen cyanide. The deuterium atom at the carbonyl carbon of the aldehyde is retained at the α-position in the resulting α-aminonitrile, DL-α-amino-γ-(methylthio)butyronitrile-α-d1.

Hydrolysis: The deuterated α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions, which converts the nitrile group (-CN) into a carboxylic acid (-COOH). This step yields the final product, this compound.

Research has demonstrated that the Strecker synthesis is highly effective for this purpose, with studies on various deuterated aldehydes showing that the isotopic label is retained at a high percentage (50% to over 90%) in the final amino acid product. nih.govnasa.gov This makes the adapted Strecker synthesis a robust method for producing α-deuterated amino acids. beilstein-journals.org

The cornerstone of most chemical syntheses of this compound is the availability of a suitable deuterated precursor. The most critical precursor is 3-(methylthio)propionaldehyde, also known as methional. For the synthesis of the target compound, a deuterated version, 3-(methylthio)propionaldehyde-1-d1, is required.

The synthesis of this deuterated aldehyde itself is a key step. It can be prepared through various organic chemistry techniques, such as the reduction of a corresponding carboxylic acid derivative with a deuterated reducing agent (e.g., lithium aluminum deuteride, LAD) or the oxidation of 3-(methylthio)propan-1,1-d2-ol. Once synthesized, this deuterated methional serves as the starting point for multi-step reactions like the Strecker or hydantoin (B18101) synthesis pathways. nih.govnasa.gov The high retention of the deuterium label from these precursors into the final amino acid product is a consistent finding in studies utilizing this strategy. nasa.gov

Another major industrial route to DL-methionine that can be adapted for deuteration is the Bucherer-Bergs reaction, which produces a hydantoin intermediate. nih.gov This multi-component reaction typically uses a ketone or aldehyde, ammonium (B1175870) carbonate, and an alkali cyanide (like potassium cyanide). intratec.usgoogle.com

The synthesis of this compound via this pathway involves:

Hydantoin Formation: The deuterated precursor, 3-(methylthio)propionaldehyde-1-d1, is reacted with potassium cyanide and ammonium carbonate. This reaction forms a deuterated hydantoin ring structure, specifically 5-(2-(methylthio)ethyl)-5-d1-imidazolidine-2,4-dione.

Hydrolysis: The resulting deuterated hydantoin is isolated and then hydrolyzed, usually with a strong base like sodium hydroxide. This step opens the hydantoin ring and subsequently removes the other functional groups, yielding the sodium salt of methionine. Acidification then provides the final this compound product.

This method is advantageous as hydantoins are often stable, crystalline intermediates that can be easily purified before the final hydrolysis step, ensuring a high purity of the final deuterated amino acid. nih.gov

Table 1: Comparison of Chemical Synthesis Approaches for this compound

| Method | Key Precursor/Reagent | Intermediate | Principle of Deuteration |

|---|---|---|---|

| Strecker Synthesis | 3-(methylthio)propionaldehyde-1-d1, HCN, NH₃ | DL-α-amino-γ-(methylthio)butyronitrile-α-d1 | Incorporation via a deuterated aldehyde at the start of the synthesis. beilstein-journals.org |

| Hydantoin Synthesis | 3-(methylthio)propionaldehyde-1-d1, KCN, (NH₄)₂CO₃ | 5-(2-(methylthio)ethyl)-5-d1-hydantoin | Formation of a stable, deuterated heterocyclic intermediate followed by hydrolysis. google.com |

Utilization of Deuterated Precursors in Synthetic Routes

Enzymatic Deuteration Strategies

Enzymatic methods offer a highly selective alternative for synthesizing this compound. These strategies leverage the specificity of enzymes to catalyze hydrogen-deuterium (H/D) exchange at the Cα position of the amino acid.

A significant number of enzymes involved in amino acid metabolism utilize pyridoxal-5'-phosphate (PLP) as a cofactor. nih.gov These PLP-dependent enzymes are particularly well-suited for Cα-deuteration. nih.govnih.gov The general mechanism proceeds as follows:

The amino acid substrate (methionine) forms a Schiff base (external aldimine) with the enzyme-bound PLP.

The PLP acts as an "electron sink," stabilizing the molecule as a base in the enzyme's active site abstracts the proton from the Cα of the amino acid.

This abstraction results in the formation of a planar, resonance-stabilized carbanion known as a quinonoid intermediate. nih.gov

When the reaction is conducted in a medium containing heavy water (D₂O), the subsequent reprotonation step utilizes a deuteron (B1233211) from the solvent, which attaches to the Cα position.

Release of the modified amino acid from the enzyme yields the Cα-deuterated product.

This enzymatic H/D exchange is an attractive method because it uses the readily available and inexpensive D₂O as the deuterium source and often exhibits exceptional site- and stereoselectivity. nih.gov

While many PLP-dependent enzymes exist, their substrate specificity varies. For the deuteration of methionine, two enzymes are of particular interest:

Tyrosine Phenol-Lyase (TPL): Although the primary substrate for TPL is L-tyrosine, it has been shown to exhibit broader substrate promiscuity. researchgate.net Studies have demonstrated that TPL from Citrobacter freundii can catalyze the isotopic exchange of α-protons in other amino acids, including L-methionine, when incubated in D₂O. oup.com The enzyme facilitates the formation of a quinonoid intermediate with L-methionine, enabling the H/D exchange at the α-carbon. nih.gov

Methionine γ-Lyase (MGL): This enzyme is highly effective for the deuteration of methionine. wikipedia.org MGL from Pseudomonas putida has been shown to catalyze the exchange of both α- and β-hydrogens of L-methionine and related amino acids with deuterium from D₂O. osti.govnih.gov Significantly, the rate of α-hydrogen exchange is approximately 40 times faster than the enzyme's primary γ-elimination reaction. osti.gov This rapid exchange at the α-position makes MGL a highly efficient biocatalyst for the specific production of L-Methionine-2-d1. While this method is stereospecific for the L-isomer, the resulting L-Methionine-2-d1 is a component of the desired DL-racemic mixture.

Table 2: Profile of PLP-Dependent Enzymes for Methionine Cα-Deuteration

| Enzyme | Natural Substrate | Action on Methionine | Key Finding |

|---|---|---|---|

| Tyrosine Phenol-Lyase (TPL) | L-Tyrosine | Catalyzes α-proton exchange in D₂O. oup.com | Demonstrates substrate promiscuity, allowing for the deuteration of non-native substrates like methionine. researchgate.net |

| Methionine γ-Lyase (MGL) | L-Methionine | Catalyzes rapid α- and β-hydrogen exchange in D₂O. osti.gov | The rate of α-hydrogen exchange is significantly faster than its primary elimination reaction, making it highly efficient for Cα-deuteration. osti.gov |

Dual-Protein Catalysis Systems for Site-Selective Deuterium Exchange (Cα and Cβ)

Enzymatic methods provide an efficient route for deuterium incorporation directly onto free amino acids, often using inexpensive D₂O as the deuterium source. wisc.edu A significant challenge, however, has been achieving site-selectivity, as many enzymes that catalyze exchange at the β-carbon (Cβ) also invariably cause exchange at the α-carbon (Cα). wisc.eduresearchgate.net

Recent breakthroughs have demonstrated that dual-protein catalysis systems can overcome this limitation, enabling tunable site-selectivity. wisc.edunih.gov One such system, responsible for the biosynthesis of L-allo-Ile, involves an aminotransferase (DsaD) and a small partner protein (DsaE). nih.govacs.org Research has shown that DsaD, when acting alone, exclusively catalyzes hydrogen-deuterium (H/D) exchange at the Cα position of various amino acids when the reaction is performed in D₂O. wisc.eduresearchgate.net However, when DsaD is paired with its partner protein DsaE, the complex catalyzes H/D exchange at both the Cα and Cβ positions. wisc.eduresearchgate.net

The presence or absence of the partner protein DsaE dictates the deuteration pattern, providing a novel biocatalytic platform for accessing selectively deuterated amino acids. wisc.edunih.gov By adjusting the concentration of the DsaE partner protein, the rate and extent of Cβ-deuteration can be controlled. wisc.edu Increasing the ratio of DsaE to DsaD was shown to improve the level of Cβ-exchange to synthetically useful levels for several amino acid substrates. wisc.edu

Table 1: Substrate Scope of DsaD/E Dual-Protein System for H/D Exchange

| Amino Acid Substrate | Catalyst | % Cα-Deuteration | % Cβ-Deuteration |

|---|---|---|---|

| Isoleucine (Ile) | DsaD | >95% | <5% |

| Isoleucine (Ile) | DsaD/DsaE (1:10 ratio) | >95% | 80-94% |

| Valine | DsaD/DsaE (1:10 ratio) | >95% | ~85% |

| Leucine | DsaD/DsaE (1:10 ratio) | >95% | ~90% |

| Norvaline | DsaD/DsaE (1:10 ratio) | >95% | ~94% |

Mechanisms of Hydrogen-Deuterium Exchange in Enzyme-Mediated Reactions

Enzyme-mediated hydrogen-deuterium exchange (HDX) reactions are powerful methods for introducing isotopic labels. researchgate.net The underlying mechanisms often depend on the enzyme class and its cofactor. A prevalent mechanism involves pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as transaminases. wisc.edu In these reactions, the amino acid's amino group forms a Schiff base with the PLP cofactor. This complexation increases the acidity of the α-hydrogen, facilitating its abstraction by a basic residue in the enzyme's active site. mdpi.com In a deuterated solvent like D₂O, the resulting carbanion is quenched by a deuteron, achieving Cα-deuteration. wisc.edu

Some PLP-dependent enzymes, such as methionine-γ-lyase, can catalyze elimination or replacement reactions at the β- and γ-carbons. wisc.edu These reactions also proceed through initial Cα-deprotonation, which can lead to deuteration at both the Cα and Cβ positions when conducted in D₂O. wisc.edu The general mechanism for H/D exchange is often rooted in acid-base catalysis, where the enzyme's active site environment facilitates the removal and replacement of a proton with a deuteron from the solvent. mdpi.comacs.org The rate of these exchange reactions is highly dependent on factors like pH. mdpi.comacs.org For example, tryptophanase from E. coli has been shown to catalyze H/D exchange at the α-carbon of several L-amino acids. d-nb.info

Advances in Enantioselective α-Deuteration Methods

Achieving high enantioselectivity in the synthesis of α-deuterated amino acids is crucial for their application in biomedical and mechanistic studies. acs.orgacs.org While enzymatic methods offer high selectivity, recent years have seen significant advances in small molecule-based catalytic methods that provide excellent stereocontrol. ineosopen.org

One notable strategy is the "memory of chirality" (MOC) approach, where an amino acid derivative is used as the sole source of chirality, eliminating the need for external chiral sources. researchgate.net A recently developed method employs simple reaction conditions, using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD), to achieve highly enantioselective α-deuteration of various N-acyl protected amino acids, including derivatives of proline, serine, and phenylalanine. acs.orgnih.gov This method affords the desired α-deuterated products with high levels of deuterium incorporation (e.g., 88-93% D) and in high enantiomeric excess (ee), demonstrating enantioretentive deuteration. acs.orgresearchgate.net

Other advanced methods include:

Organophotocatalysis : This approach uses a photosensitizer to generate radicals from readily accessible deuterated carboxylic acids, leading to enantiomerically enriched α-deuterated amino acids. ineosopen.org

Phase Transfer Catalysis : Asymmetric alkylation of glycine-derived ketimines using potassium deuteroxide (KOD) in D₂O under phase transfer conditions has been developed to access deuterium-labeled L-amino acids. researchgate.net

Dynamic Kinetic Resolution (DKR) : Racemic azlactones can undergo DKR with a deuterated alcohol serving as both the nucleophile and deuterium source, catalyzed by an organocatalyst, to produce α-deuterated amino acids. researchgate.net

Table 2: Comparison of Modern Enantioselective α-Deuteration Methods

| Method | Key Reagents/Catalyst | Deuterium Source | Key Feature |

|---|---|---|---|

| Memory of Chirality (MOC) | NaOEt | EtOD | Enantioretentive; no external chiral source needed. acs.orgacs.org |

| Organophotocatalysis | Photosensitizer (e.g., [Mes-Acr-Me]⁺ClO₄⁻) | Deuterated Carboxylic Acids | Radical-based transformation under light irradiation. ineosopen.org |

| Phase Transfer Catalysis | Chiral Phase Transfer Catalyst | KOD/D₂O | Asymmetric deuteration of glycine (B1666218) derivatives. researchgate.net |

| Dynamic Kinetic Resolution | Organocatalyst | EtOD | Resolution of racemic starting materials. researchgate.net |

Cell-Free Systems for Deuterated Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems have emerged as a superior alternative to in-vivo expression for producing proteins labeled with stable isotopes. qiagen.comresearchgate.net These systems offer significant advantages, including the ability to directly use a defined pool of amino acids, thus preventing the metabolic scrambling of isotopes that is common in bacterial expression systems. qiagen.comnih.gov This makes CFPS particularly valuable for incorporating selectively deuterated amino acids into proteins for structural analysis by NMR. nih.govnih.gov

Minimization of Deuterium Scrambling and Back-Exchange in H₂O Solvents

A primary challenge when using deuterated amino acids in cell-free systems is the potential for H/D back-exchange. nih.govscience.gov Although the cell-free environment minimizes metabolic scrambling, the protein synthesis reaction is typically conducted in H₂O-based buffers. nih.gov This creates a vast excess of protons that can exchange with the deuterium atoms at specific positions on the amino acids, thereby diluting the isotopic label. nih.gov

This back-exchange has been observed to occur primarily at Cα positions and certain side-chain positions (e.g., Cβ of Asp, Asn, and Ala; Cγ of Gln and Glu). nih.govnih.gov The phenomenon is caused by residual enzymatic activities, particularly from transaminases, that are present in the cell-free extracts (e.g., from wheat germ or E. coli). nih.govscience.gov These enzymes can catalyze the reversible removal of deuterons, which are then replaced by protons from the solvent. nih.gov Therefore, strategies to mitigate this back-exchange are critical for maintaining the isotopic integrity of the labeled amino acids incorporated into the target protein.

Inhibition Strategies for Transaminases and Other Exchange-Mediating Enzymes

To address the problem of deuterium back-exchange in H₂O-based cell-free systems, a targeted inhibition strategy has been successfully developed. nih.govnih.gov This approach involves adding specific small-molecule inhibitors to the cell-free reaction mixture to block the activity of enzymes responsible for the H/D exchange. science.gov

Studies have shown that a combination of inhibitors can effectively prevent unwanted back-exchange without significantly impacting protein yield. nih.govnih.gov The key inhibitors used are:

Aminooxyacetic acid (1 mM) : A known inhibitor of transaminases. nih.govnih.gov

L-methionine sulfoximine (B86345) (0.1 mM) : An inhibitor of glutamine synthetase. nih.govnih.gov

The addition of this inhibitor cocktail to a wheat germ cell-free system was shown to successfully block hydrogen back-exchange at the Cα positions of all amino acids tested, with the notable exception of glycine. nih.govnih.gov It also prevented exchange at the Cβ protons of alanine. nih.gov However, partial exchange at some side-chain positions (e.g., Asn-Hβ, Asp-Hβ, Gln-Hγ) still occurred even in the presence of the inhibitors. nih.gov This strategy represents a significant step toward producing selectively deuterated proteins with high isotopic purity using cell-free methods. nih.gov

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies with Dl Methionine 2 D1

Theoretical Framework of Kinetic Isotope Effects

The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and statistical mechanics, primarily explained by transition state theory. numberanalytics.com The difference in mass between isotopes, such as hydrogen (¹H) and deuterium (B1214612) (²H or D), leads to differences in the vibrational frequencies of chemical bonds. openochem.org

Primary and Secondary Isotope Effects in Deuterated Systems

Kinetic isotope effects are broadly classified into primary and secondary effects. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgslideshare.net For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant decrease in the reaction rate, leading to a kH/kD ratio greater than 1. This is referred to as a "normal" kinetic isotope effect. ias.ac.in The magnitude of the primary deuterium KIE can be substantial, often in the range of 6 to 10, due to the doubling of the atomic mass. wikipedia.org

In contrast, a secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically substituted atom is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. wikipedia.orgslideshare.net These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs are further categorized based on the position of the isotope relative to the reaction center. An α-SKIE involves isotopic substitution at the carbon atom undergoing a change in hybridization, while a β-SKIE involves substitution at an adjacent carbon. wikipedia.org

Zero-Point Energy Differences and Bond Dissociation Energies in C-H/C-D Bonds

The fundamental origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes. openochem.orgnih.gov According to the quantum mechanical model of a harmonic oscillator, a chemical bond possesses a minimum vibrational energy even at absolute zero, known as the ZPE. openochem.orgias.ac.in The ZPE is proportional to the vibrational frequency of the bond, which in turn is inversely proportional to the reduced mass of the atoms involved. ias.ac.in

Since deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and consequently a lower ZPE compared to the C-H bond. ias.ac.inquora.com This lower ZPE means that more energy is required to cleave a C-D bond than a C-H bond, resulting in a higher bond dissociation energy for the C-D bond. ias.ac.instackexchange.comlibretexts.org For a reaction to proceed, this ZPE must be overcome to reach the transition state. The difference in activation energies for the cleavage of a C-H versus a C-D bond is the primary determinant of the magnitude of the KIE. princeton.edu

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| C-H | 338 | stackexchange.com |

| C-D | 341.4 | stackexchange.com |

Hyperconjugation and Steric Effects in Deuterium Substitution

Secondary kinetic isotope effects can often be attributed to hyperconjugation and steric effects. Hyperconjugation involves the delocalization of electrons from a filled σ-orbital (like a C-H or C-D bond) into an adjacent empty or partially filled p-orbital. The C-H bond is generally considered a better electron donor for hyperconjugation than the C-D bond. stackexchange.com This is because the lower zero-point energy of the C-D bond makes it effectively stronger and less willing to donate its electron density. stackexchange.comcdnsciencepub.com Consequently, reactions where hyperconjugation stabilizes the transition state will be slower for the deuterated compound, leading to a normal secondary KIE (kH/kD > 1).

Steric effects also play a role in SKIEs. Deuterium has a slightly smaller van der Waals radius than hydrogen due to its lower vibrational amplitude. msu.edu In sterically crowded transition states, replacing hydrogen with deuterium can relieve some steric strain, leading to a faster reaction rate for the deuterated compound and an inverse KIE (kH/kD < 1). msu.edu Conversely, if the transition state is less sterically hindered than the ground state, a normal KIE may be observed.

Application of DL-Methionine-2-d1 in Enzymatic Mechanism Studies

This compound serves as a crucial probe in the study of enzyme mechanisms, particularly for those that involve the abstraction of the alpha-proton of methionine in the catalytic cycle.

Investigating Alpha-Proton Isotope Exchange Mechanisms in PLP-Dependent Enzymes

Pyridoxal-5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and racemization. frontiersin.org Many PLP-dependent enzymes that act on amino acid substrates proceed through a mechanism involving the formation of an external aldimine between the amino acid and PLP, followed by the abstraction of the alpha-proton to form a quinonoid intermediate. acs.org

By using this compound as a substrate, researchers can determine if the cleavage of the Cα-H bond is a rate-limiting or partially rate-limiting step. A significant primary kinetic isotope effect would provide strong evidence for this. For instance, in the γ-elimination reaction catalyzed by methionine γ-lyase, the initial step is the removal of the α-proton. frontiersin.org The observation of a KIE with this compound would support a mechanism where this proton abstraction is kinetically significant. Studies on related PLP-dependent enzymes have demonstrated the utility of deuterium substitution at the α- and β-positions to elucidate reaction mechanisms, showing that proton exchange at these sites is a key feature. acs.orgnih.gov

Determination of Rate-Limiting Steps in Methionine-Dependent Reactions (e.g., S-Adenosylmethionine Synthetase, Vitamin B12-Dependent Enzymes)

S-Adenosylmethionine (SAM) Synthetase: This enzyme, also known as methionine adenosyltransferase (MAT), catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. uniprot.orgmdpi.com SAM is a universal methyl donor involved in numerous biological methylation reactions. rsc.orgnih.gov The reaction mechanism involves a nucleophilic attack of the methionine sulfur atom on the 5'-carbon of ATP. While the primary chemistry does not involve the Cα-H bond of methionine, secondary kinetic isotope effects could potentially be observed with this compound. Such an effect might arise from changes in the steric or electronic environment around the α-carbon in the transition state. Observing a small normal or inverse KIE could provide subtle details about the conformational changes and the tightness of substrate binding in the active site during catalysis.

Vitamin B12-Dependent Enzymes: Vitamin B12 (cobalamin) is a cofactor for enzymes such as methionine synthase. nih.gov Methionine synthase catalyzes the transfer of a methyl group from N5-methyltetrahydrofolate to homocysteine to form methionine and tetrahydrofolate. ebi.ac.uk The reaction cycle involves the methylation of the cob(I)alamin cofactor. While the final product is methionine, the reverse reaction (the degradation of methionine) or isotope exchange reactions could be studied using this compound. More relevant to KIE studies are the B12-dependent isomerases, where a hydrogen atom is abstracted from the substrate. Although methionine itself is not the substrate for these isomerases, the principles of using deuterated substrates to probe C-H bond cleavage are central to understanding their mechanisms. For example, kinetic isotope effect studies on B12-dependent enzymes like glutamate (B1630785) mutase have been crucial in demonstrating that the cleavage of the Co-C bond of adenosylcobalamin is coupled to hydrogen atom abstraction from the substrate. louisville.edu Similarly, if a hypothetical B12-dependent enzyme were to act on methionine, this compound would be an indispensable tool to determine if the alpha-proton abstraction is the rate-limiting step.

| Enzyme/System | Potential Application of this compound | Expected KIE Type | Significance of Observation |

| PLP-Dependent Enzymes (e.g., Methionine γ-lyase) | Investigating the mechanism of α-proton abstraction. | Primary (kH/kD > 1) | Indicates that Cα-H bond cleavage is part of the rate-determining step. |

| S-Adenosylmethionine Synthetase | Probing conformational changes in the active site. | Secondary (kH/kD ≈ 1) | Provides insight into the structure and environment of the transition state. |

| Vitamin B12-Dependent Enzymes | Determining the rate-limiting step in hypothetical or engineered enzymes acting on methionine. | Primary (kH/kD > 1) | Elucidates whether α-proton abstraction is kinetically significant in the catalytic cycle. |

Mechanistic Insights into Methyl Group Transfer and Cyclopropane (B1198618) Ring Formation

Methionine plays a central role in two critical biochemical transformations: the transfer of methyl groups and the formation of cyclopropane rings. In both processes, methionine first must be converted to its activated form, S-adenosyl-L-methionine (SAM or AdoMet). The use of isotopically labeled methionine is crucial for unraveling the intricate mechanisms of the enzymes that utilize SAM.

Methyl Group Transfer: The transfer of a methyl group from SAM to a substrate is a fundamental biological reaction catalyzed by methyltransferase enzymes. The generally accepted mechanism is a direct SN2-like nucleophilic attack on the electrophilic methyl group of SAM. wikipedia.orgnih.gov In this context, using this compound (which would be converted to SAM-2-d1) would probe the involvement of the alpha-proton in the reaction. Since the C-2-D bond is not directly broken, a secondary kinetic isotope effect would be expected. An α-secondary KIE provides information about changes in the steric or electronic environment at the alpha-carbon in the transition state. For instance, a change in hybridization at the alpha-carbon as the reaction proceeds could result in a small but measurable KIE (typically kH/kD ≈ 1.1–1.2), helping to refine the model of the enzyme's active site during catalysis. wikipedia.org

Cyclopropane Ring Formation: The biosynthesis of cyclopropane rings, such as those found in the cyclopropane fatty acids (CFAs) of bacteria, utilizes SAM as the donor of the methylene (B1212753) (-CH2-) bridge. researchgate.net Mechanistic studies using methionine deuterated at the methyl group (L-methionine-methyl-d3) have been pivotal in understanding this process. These experiments revealed significant KIEs, suggesting that the transfer of the methyl group is the slow, rate-limiting step, which is then followed by a rapid and reversible proton abstraction to form the cyclopropane ring. researchgate.netresearchgate.net

| Isotope Effect Type | Measured Value (kH/kD) | Mechanistic Implication |

|---|---|---|

| Intramolecular KIE | 3.2 ± 0.5 | Indicates that C-H bond cleavage from the transferred methyl group is a significant kinetic step. |

| Intermolecular KIE | 1.01 ± 0.04 | Consistent with a mechanism where methyl group transfer is the slow step, followed by faster proton abstraction. |

While these studies focused on the methyl group, the use of this compound could address different mechanistic questions. For instance, in the biosynthesis of the plant hormone ethylene, SAM is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. The proposed mechanism for this reaction involves the direct abstraction of the Cα-proton of SAM by an active site lysine (B10760008) residue. pnas.org An experiment with SAM derived from this compound would be expected to produce a large primary kinetic isotope effect , which would provide direct evidence for this Cα-deprotonation mechanism.

Characterization of Transition State Structures through KIE Analysis

The precise value of a kinetic isotope effect is a sensitive reporter on the geometry and bonding of the transition state (TS)—the highest energy point along the reaction coordinate. By measuring the KIE, enzymologists can construct detailed models of these fleeting molecular structures. princeton.edunih.gov The analysis of KIEs from experiments with this compound would allow for a clear distinction between different potential reaction pathways and transition states.

A large primary KIE (typically in the range of 2 to 7 for deuterium) implies that the C-D bond is significantly weakened or broken in the transition state. This would be the expected outcome for a mechanism like that of ACC synthase, where the Cα-proton is fully or partially transferred to a base in the rate-determining step. pnas.org The transition state would be characterized by an elongated C-D bond and the formation of a new bond between the deuterium and the enzymatic base.

A small, normal secondary KIE (kH/kD > 1.0) suggests that while the C-D bond is not broken, its vibrational environment has changed. This often occurs when the alpha-carbon undergoes rehybridization, for example from sp3 in the ground state to a more sp2-like character in the transition state, which loosens the C-H/C-D bending vibrations. wikipedia.org This would be a plausible observation for a classic SN2 methyl transfer reaction where substrate binding induces conformational changes that affect the Cα position.

An inverse KIE (kH/kD < 1) indicates that the C-H/C-D bending vibrations are more constrained or "stiffer" in the transition state than in the ground state. This can be caused by increased steric crowding around the alpha-carbon in the transition state. wikipedia.org

| Reaction Type | Hypothetical KIE (kH/kD) | Interpretation of Transition State (TS) Structure |

|---|---|---|

| ACC Synthase (Cyclopropane Formation) | ~5.0 (Primary KIE) | The Cα-D bond is substantially broken in the TS; consistent with rate-limiting Cα-proton abstraction. |

| Methyltransferase (SN2 Methyl Transfer) | ~1.15 (Secondary KIE) | The Cα-D bond is not broken. The TS involves rehybridization at Cα (e.g., sp3 to sp2-like) or other conformational changes. |

| Enzyme with Steric Hindrance at TS | ~0.9 (Inverse KIE) | The Cα-D bond vibrations are more constricted in the TS than in the ground state, likely due to steric crowding. |

Advanced Applications in Metabolic Flux Analysis Mfa and Isotope Tracing

Tracing Methionine Metabolic Pathways with DL-Methionine-2-d1

Methionine is a critical amino acid that serves as a building block for proteins and as a precursor for several essential metabolic pathways, including transmethylation, propylamine (B44156) transfer, and the methionine salvage pathway. creative-proteomics.com The use of this compound allows for precise tracing of these interconnected pathways, revealing how cells allocate this vital nutrient under different physiological and pathological conditions. biorxiv.org

Methionine metabolism involves two crucial, partially overlapping cycles: the transmethylation cycle and the propylamine transfer pathway. plos.orgnih.gov In the transmethylation cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins. creative-proteomics.com In the propylamine transfer pathway, SAM is used for the synthesis of polyamines, which are essential for cell growth and proliferation. nih.gov

Isotope tracing studies have been instrumental in quantifying the fluxes through these cycles. By using labeled methionine and measuring its incorporation into downstream metabolites, researchers can calculate the rates of both transmethylation and propylamine transfer. For example, one study in a human fibrosarcoma cell line found that the fluxes through both of these pathways amounted to approximately 15% of the total net methionine uptake. nih.govacs.org This quantitative data is vital for understanding how cancer cells reprogram their metabolism to support rapid growth. nih.gov

Table 1: Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line

This table presents data from a study quantifying key metabolic fluxes related to methionine in a human fibrosarcoma cell line (HT1080) with and without the reintroduction of the MTAP enzyme. The fluxes, measured in nmol/μL-cells/h, were determined using isotope tracing with ¹³C-methionine, illustrating a methodology applicable to deuterium (B1214612) tracers like this compound.

| Metabolic Flux | HT1080M- (MTAP-deleted) | HT1080M+ (MTAP-reintroduced) |

| Net Methionine Uptake | 0.81 | 0.83 |

| Propylamine Transfer Flux | 0.12 | 0.13 |

| Transmethylation Flux | 0.13 | 0.13 |

| Methionine Salvage Flux | 0.00 | 0.08 |

| Ornithine Decarboxylase (ODC) Flux | 0.33 | 0.15 |

Data adapted from Fan et al., 2014. nih.govacs.org

The methionine salvage pathway allows cells to regenerate methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov A key enzyme in this pathway is methylthioadenosine phosphorylase (MTAP). nih.gov This pathway is particularly significant in cancer research, as the MTAP gene is frequently deleted in many types of tumors. nih.govbiorxiv.org

Isotope tracing with labeled methionine provides a direct method to assess the functionality of the methionine salvage pathway. In cells with a functional MTAP enzyme, the label from methionine will be incorporated into MTA and subsequently recycled back into the methionine pool. In MTAP-deleted cells, this recycling is blocked, leading to an accumulation of MTA and an increased dependence on external methionine. isotope.comnih.gov Studies have quantified this effect, showing that in MTAP-deleted cancer cells, the flux through the salvage pathway is negligible. nih.govacs.org This metabolic vulnerability can be exploited for therapeutic purposes. Furthermore, the lack of salvage activity forces a rerouting of metabolism, leading to an increased flux through ornithine decarboxylase (ODC), a pro-tumorigenic enzyme. nih.govacs.orgresearchgate.net

Investigation of Specific Enzyme Activities (e.g., Ornithine Decarboxylase Flux)

The use of isotopically labeled methionine, such as this compound, provides a robust method for quantifying the flow of metabolites through specific enzymatic reactions in situ. This approach is particularly valuable for enzymes like ornithine decarboxylase (ODC), which plays a critical role in polyamine biosynthesis—a pathway often upregulated in cancer. nih.govnih.gov

Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), which is subsequently decarboxylated in a reaction that donates a propylamine group for polyamine synthesis. By introducing this compound into a biological system, researchers can trace the deuterium label as it is incorporated into downstream products. The rate of appearance of the label in these products allows for the calculation of the flux, or the rate of conversion, through the associated enzymatic steps.

A key study, while utilizing ¹³C-methionine, established a methodology directly applicable to deuterated tracers for quantifying fluxes within methionine metabolism. nih.govnih.gov This research focused on a human fibrosarcoma cell line to study how the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common occurrence in cancer, affects these pathways. The method enabled the quantification of the flux through ODC. nih.govnih.gov It was discovered that the flux through ornithine decarboxylase increased significantly in cells lacking MTAP, providing direct evidence that MTAP deletion promotes the activity of this pro-tumorigenic enzyme. nih.govnih.gov

The propylamine transfer flux is directly linked to the ODC flux. In the aforementioned study, researchers measured putrescine secretion, a downstream product of the ODC reaction. The findings indicated a substantial increase in putrescine secretion in MTAP-negative cells, corroborating the calculated increase in ODC flux. nih.gov This demonstrates how tracing methionine metabolism can provide quantitative insights into the activity of specific and therapeutically relevant enzymes.

| Metabolic Flux | MTAP+/+ Cells (nmol/μL-cells/h) | MTAP-/- Cells (nmol/μL-cells/h) | Fold Change | Reference |

|---|---|---|---|---|

| Propylamine Transfer | ~0.07 | ~0.07 | No major change | nih.govnih.gov |

| Ornithine Decarboxylase (ODC) Flux | Not explicitly quantified but linked to putrescine secretion | Increased ~2-fold | ~2.0 | nih.govnih.gov |

| Putrescine Secretion | Low/Undetectable | 0.21 | ~15-fold increase | nih.gov |

Computational and Model-Driven Approaches for Deuterium MFA

Data derived from isotope tracing experiments with compounds like this compound are most powerful when integrated into computational models of metabolism. nih.gov These model-driven approaches allow for a systems-level understanding of metabolic networks, enabling the prediction of cellular behavior under various conditions. ethz.ch

Genome-Scale Metabolic Models (GSMMs) and Flux Map Prediction

Genome-Scale Metabolic Models (GSMMs), also known as GEMs, represent the most comprehensive form of constraint-based models, often encompassing the entire known metabolic network of an organism. mdpi.comlu.se These models are reconstructed from genomic and biochemical data and serve as a powerful framework for genotype-to-phenotype projections. mdpi.com

The integration of flux data obtained from this compound tracing is a critical step in using GSMMs to predict cellular flux maps. Flux Balance Analysis (FBA) is a common computational method used with GSMMs to calculate the distribution of metabolic fluxes throughout the network that optimize a specific cellular objective, such as biomass production (growth). biorxiv.orgresearchgate.net

By providing experimentally determined flux values for specific reactions (e.g., through the methionine cycle), data from this compound tracing serve two purposes:

Constraining the Model: The experimental fluxes are applied as bounds on the corresponding reactions in the GSMM, ensuring that the model's predictions are consistent with experimental reality. plos.org

Validating Predictions: The predicted flux map from the FBA simulation can be compared against the measured flux data to validate the model's accuracy and the chosen biological objective. plos.org

This combined approach has been used to study metabolic heterogeneity in cell populations and to predict metabolic shifts in disease states. biorxiv.orgplos.org For instance, combining proteomics data with a GSMM allowed researchers to accurately predict the partitioning of flux between fermentation and respiration in yeast, a result that agreed with ¹³C fluxomics experiments. plos.org This demonstrates the power of integrating isotopic data into GSMMs to generate high-fidelity predictions of metabolic flux maps, providing a detailed snapshot of cellular function.

| Model Type | Description | Role of this compound Data | Reference |

|---|---|---|---|

| Kinetic Models | Dynamic models based on ordinary differential equations describing enzyme reaction rates. | Provides values for flux parameters, aiding in model construction and validation. | mdpi.comub.edu |

| Constraint-Based Models (CBMs) | Stoichiometric models that define a solution space of possible flux distributions. | Adds quantitative constraints to narrow the solution space, refining flux predictions. | ethz.ch |

| Genome-Scale Metabolic Models (GSMMs) | Comprehensive CBMs that include all known metabolic reactions in an organism. | Used to constrain specific reaction fluxes and validate predicted flux maps generated by methods like FBA. | mdpi.complos.org |

Analytical Methodologies for Dl Methionine 2 D1 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For the study of DL-Methionine-2-d1, several NMR-based approaches are particularly relevant.

1H NMR for Deuterium (B1214612) Incorporation Confirmation

One of the primary applications of one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in the context of this compound is to confirm the successful incorporation of deuterium at the Cα-position. In a typical ¹H NMR spectrum of unlabeled methionine, the alpha-proton gives a characteristic signal. azom.comresearchgate.net In this compound, the intensity of this signal is significantly reduced or absent, directly indicating the degree of deuteration. wisc.edu This method provides a straightforward and quantitative assessment of isotopic labeling efficiency. wisc.edunih.gov

For example, studies involving the enzymatic synthesis of deuterated amino acids have utilized ¹H NMR to confirm high levels of deuterium incorporation, often exceeding 95%. wisc.edu The disappearance of the proton signal at the specific chemical shift corresponding to the α-proton serves as a direct marker for successful deuteration.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy (¹H-¹³C and ¹H-¹⁵N) for Structural and Conformational Analysis of Labeled Biomolecules

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are indispensable for studying the structure and conformation of biomolecules like proteins that have incorporated this compound. pressbooks.publibretexts.org HSQC experiments correlate the chemical shifts of a proton with a directly bonded heteronucleus, typically carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). pressbooks.publibretexts.org

By using ¹³C- or ¹⁵N-labeled this compound, researchers can track the fate of the amino acid within a protein. The resulting 2D HSQC spectrum provides a unique fingerprint of the labeled sites. nih.gov Each cross-peak in the spectrum corresponds to a specific ¹H-¹³C or ¹H-¹⁵N pair within the molecule, offering detailed insights into the local chemical environment and, by extension, the protein's three-dimensional structure. pressbooks.pubnih.gov Changes in the position or intensity of these cross-peaks can indicate conformational changes or interactions with other molecules. The simplification of spectra by focusing on directly bonded nuclei is a key advantage of this technique. pressbooks.pub

Untargeted 2D NMR Metabolomics for Global Methylome Analysis (using related ¹³C-labeled methionine methods)

While direct studies on this compound are specific, the principles of untargeted 2D NMR metabolomics using isotopically labeled methionine are highly relevant. By employing [¹³C-methyl]methionine, researchers can perform global analyses of the methylome, which encompasses all methylation events within a cell. acs.orgnih.gov This approach utilizes 2D ¹H-¹³C HSQC to detect and quantify a wide range of methylated molecules. acs.org

The data from these experiments can reveal shifts in metabolic pathways and provide a comprehensive overview of cellular methylation status. acs.orgnih.gov Orthogonal partial least squares discriminant analysis (OPLS-DA) of the full-resolution 2D NMR spectra can be used to identify significant differences between different biological states, such as in tumor progression models. acs.org This methodology provides a powerful tool for understanding the broad metabolic impact of methionine utilization.

Quantitative NMR for Characterization of Deuterated Protein Higher Order Structure

Quantitative NMR (qNMR) techniques are crucial for characterizing the higher-order structure of proteins that have been deuterated. nih.govckisotopes.com Deuteration is a common strategy in NMR studies of large proteins because it reduces signal overlap and slows down relaxation, leading to sharper spectral lines. copernicus.orgutoronto.ca

The introduction of deuterium, as in this compound, affects various NMR parameters, including chemical shifts and relaxation rates. nih.gov By quantitatively analyzing these changes, researchers can gain insights into protein dynamics and structure. For instance, the spin-lattice relaxation times of protons in the side-chains of buried amino acid residues can be significantly longer in deuterated proteins, providing information about the local flexibility of the protein structure. nih.gov These quantitative measurements are essential for building accurate models of protein higher-order structure and understanding their function.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in metabolic studies to track the incorporation and turnover of isotopically labeled compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Labeling Kinetics

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for studying the kinetics of isotope labeling with compounds like this compound. nih.govnih.govacs.org This method allows for the separation of metabolites in a complex biological sample by liquid chromatography, followed by their detection and quantification by mass spectrometry. researchgate.net

By feeding cells with a labeled precursor such as ¹³C-methionine (a related and informative example), researchers can use LC-MS to measure the rate at which the label is incorporated into various metabolites over time. nih.govnih.govacs.org This provides a dynamic view of metabolic fluxes. For instance, LC-MS has been used to quantify methionine metabolism in cancer cell lines, revealing the rates of transmethylation and propylamine (B44156) transfer pathways. nih.govnih.govacs.org Such kinetic data is invaluable for understanding how metabolic pathways are regulated and how they are altered in disease states. The ability to accurately measure low levels of methionine oxidation is another key application of this technique. acs.org

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification of Deuterated Peptides and Metabolites

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of deuterated compounds like this compound. This method offers high sensitivity and specificity, allowing for both the identification and quantification of peptides and metabolites that have incorporated the deuterium label. The process involves multiple stages of mass analysis. Initially, a complex mixture from a biological sample is introduced into the mass spectrometer, and precursor ions, which include the deuterated peptides, are selected based on their mass-to-charge ratio. These selected ions are then fragmented, and the resulting product ions are analyzed in a second stage of mass spectrometry.

The fragmentation pattern provides structural information, confirming the identity of the peptide, while the mass shift caused by the deuterium atom allows for clear differentiation from unlabeled peptides. Quantification can be achieved through various strategies. Label-free quantification compares the signal intensities of the deuterated peptide across different samples. nih.gov Alternatively, stable isotope labeling strategies, where samples are differentially labeled, enable relative quantification by comparing the peak intensities of the isotope pairs. spectroscopyonline.com For instance, peptides can be modified with deuterated succinic anhydride, allowing for characterization and quantification using various mass spectrometers. nih.gov The use of isobaric tags is another common method where different samples are labeled with tags that have the same mass but produce different reporter ions upon fragmentation, allowing for simultaneous analysis and relative quantification. spectroscopyonline.com

The precision of MS/MS makes it invaluable for tracing the metabolic fate of this compound. It can determine the rate of protein synthesis by measuring the incorporation of the labeled methionine into newly synthesized proteins. Furthermore, by analyzing the mass spectra, researchers can identify metabolites of methionine, providing insights into various metabolic pathways.

| Parameter | Description | Relevance in this compound Analysis |

| Precursor Ion Selection | Isolation of ions with a specific mass-to-charge ratio corresponding to the deuterated peptide. | Enables specific targeting of peptides containing the this compound label. |

| Fragmentation (Collision-Induced Dissociation) | Breaking down the selected precursor ions into smaller fragment ions. | Generates a characteristic fragmentation pattern for peptide identification. |

| Product Ion Analysis | Mass analysis of the fragment ions. | Confirms the amino acid sequence and the presence and location of the deuterium label. |

| Signal Intensity | The measured current of an ion, which is proportional to its concentration. spectroscopyonline.com | Used for both relative and absolute quantification of the deuterated peptide. spectroscopyonline.com |

Application in Protein Post-Translational Modification Analysis (e.g., Methionine Oxidation, using 18O-labeling principles transferable to deuterium studies)

The principles of stable isotope labeling, widely used in studying post-translational modifications (PTMs), are directly applicable to studies involving this compound. One of the most significant PTMs involving methionine is its oxidation to methionine sulfoxide. acs.org This modification can be a result of oxidative stress or a regulated enzymatic process and can alter protein structure and function. biorxiv.org

A common challenge in analyzing methionine oxidation is the artifactual oxidation that can occur during sample preparation. acs.orgbiorxiv.org To circumvent this, stable isotope labeling strategies are employed. For example, a technique using hydrogen peroxide labeled with the heavy isotope of oxygen (H₂¹⁸O₂) can be used to "cap" unoxidized methionines at the time of cell lysis. biorxiv.org Any methionine that was already oxidized in vivo will contain the naturally abundant ¹⁶O, while those oxidized in vitro during the experiment will be labeled with ¹⁸O. By analyzing the ratio of ¹⁶O to ¹⁸O in the resulting methionine sulfoxide-containing peptides using mass spectrometry, researchers can accurately quantify the level of in vivo oxidation. biorxiv.orgnih.govduke.edu

This principle is transferable to studies using this compound. By introducing the deuterated methionine, researchers can track its incorporation into proteins and subsequently monitor its susceptibility to oxidation under various physiological or stress conditions. The mass shift from the deuterium label, combined with the mass shift from oxidation, provides a unique signature that can be detected by mass spectrometry. This allows for a detailed analysis of how specific methionine residues within a protein are targeted for oxidation and how this PTM is regulated.

| Isotope Labeling Strategy | Analyte | Information Gained |

| H₂¹⁸O₂ Labeling | Methionine Sulfoxide | Differentiates between in vivo and in vitro methionine oxidation, allowing for accurate quantification of endogenous oxidation levels. biorxiv.org |

| This compound Labeling | Deuterated Methionine and its oxidized forms | Tracks the metabolic fate of methionine and its susceptibility to oxidation in newly synthesized proteins. |

Stimulated Raman Scattering (SRS) Microscopy for In Vivo Metabolic Imaging of Deuterated Methionine Uptake

Stimulated Raman Scattering (SRS) microscopy is a powerful, non-invasive imaging technique that allows for the visualization of specific molecules in living cells and tissues with high spatial and temporal resolution. researchgate.net This technique is particularly well-suited for tracking the uptake and distribution of deuterated compounds like this compound.

The principle of SRS microscopy relies on the unique vibrational properties of chemical bonds. When a molecule is illuminated with two laser beams (a pump beam and a Stokes beam) at frequencies whose difference matches a specific vibrational frequency of a target molecule, the Raman scattering signal is greatly amplified. Deuterium labeling introduces a carbon-deuterium (C-D) bond, which has a vibrational frequency in a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. This allows for highly specific and sensitive detection of the deuterated compound.

In the context of this compound, SRS microscopy can be used to visualize its uptake and incorporation into proteins within live cells in real-time. spiedigitallibrary.org Studies have successfully used SRS to image deuterated methionine (d-Met) in Drosophila tissues in vivo, revealing cell-to-cell differences in methionine distribution at a subcellular level. nih.govnih.gov Researchers have also demonstrated SRS imaging of deuterated methionine (d8-Met) uptake in live HeLa cells, showing a much greater signal intensity compared to alkyne-labeled methionine analogs, suggesting a more efficient and less invasive uptake. nih.gov This technique provides invaluable insights into metabolic heterogeneity within cell populations and tissues, which is crucial for understanding various biological processes, including development and disease. nih.govnih.gov

| Research Finding | Organism/Cell Line | Key Outcome | Citation |

| SRS imaging of d8-Met uptake | Drosophila larvae | Visualized systemic incorporation and cell-to-cell heterogeneity in tissues like the brain, wing disc, fat body, and gut. spiedigitallibrary.org | spiedigitallibrary.org |

| Comparison of d8-Met and Hpg (alkyne-labeled methionine) | HeLa cells | d8-Met showed significantly higher signal intensity, indicating more efficient and less invasive uptake. spiedigitallibrary.orgnih.gov | spiedigitallibrary.orgnih.gov |

| Long-term incorporation of d8-Met | Drosophila | High signal levels in the gut tissue after 30 days support the potential for long-term in vivo studies. nih.gov | nih.gov |

Computational Modeling and Simulation of Deuterated Methionine Biochemical Transformations

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

A powerful hybrid computational method, Quantum Mechanics/Molecular Mechanics (QM/MM), has emerged as a cornerstone for studying enzymatic reactions. nih.gov This approach treats the chemically active region of an enzyme, such as the substrate and key catalytic residues, with the high accuracy of quantum mechanics, while the larger, less reactive protein environment is modeled using the more computationally efficient molecular mechanics. nih.govresearchgate.net This dual-level strategy provides a balance of accuracy and computational feasibility, enabling the simulation of complex enzymatic processes. researchgate.net

Investigating Catalytic Roles and Transition State Stabilization in Methionine-Involved Enzymes (e.g., Phosphite (B83602) Dehydrogenase, Methionine γ-Lyase)

QM/MM simulations have been instrumental in elucidating the previously underappreciated catalytic roles of methionine residues in enzymes. For instance, combined QM/MM simulations and experimental work on phosphite dehydrogenase (PTDH) revealed that a methionine residue (Met53) is crucial for catalysis. rsc.orgbristol.ac.ukrsc.org These simulations demonstrated that the sulfur atom of Met53 provides electrostatic stabilization to the transition state of the hydride transfer step of the reaction. rsc.orgrsc.org This finding was significant as it expanded the known functional repertoire of methionine beyond structural roles and metal binding. rsc.orgrsc.org

In the case of methionine γ-lyase (MGL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, QM/MM calculations have been used to map the intricate, multi-step reaction pathway of L-methionine degradation. nih.govresearchgate.net These studies have detailed the numerous proton transfer steps and the critical role of the PLP cofactor as an "electron sink." nih.gov QM/MM simulations identified the rate-determining step of the reaction and showed that the calculated energy barrier is in close agreement with experimental values. nih.gov Such detailed mechanistic insights are vital for understanding how the enzyme achieves its catalytic efficiency and for the potential design of inhibitors.

The stabilization of the transition state is a fundamental principle of enzyme catalysis. rsc.org QM/MM simulations allow for the direct investigation of how an enzyme's active site is exquisitely preorganized to bind and stabilize the high-energy transition state of a reaction more effectively than the ground state substrate. rsc.org For methionine-involved enzymes, this includes quantifying the stabilizing interactions, such as hydrogen bonds and electrostatic forces, between the deuterated methionine substrate in its transition state and the surrounding amino acid residues. nih.govrsc.org

Analysis of Electrostatic and Steric Effects of Deuteration on Enzyme Active Sites

The substitution of a hydrogen atom with a deuterium (B1214612) atom at the α-carbon of methionine in DL-Methionine-2-d1 introduces subtle yet significant changes in the molecule's properties. While the electrostatic potential is largely unchanged, the increased mass of deuterium can alter the vibrational frequencies of the C-D bond compared to the C-H bond. This can have downstream effects on the molecule's interactions within the confined space of an enzyme's active site.

Molecular Dynamics Simulations

Dynamics of Deuterated Methionine within Enzyme-Substrate Complexes

MD simulations of deuterated methionine within an enzyme-substrate complex can illuminate how the isotopic substitution affects the substrate's behavior in the active site. For enzymes like methionine adenosyltransferase (MAT), which catalyzes the formation of S-adenosylmethionine (SAM), MD simulations have been used to study the conformational dynamics of the substrate. biorxiv.org These simulations can track the position and orientation of the deuterated methionine, revealing whether it adopts a catalytically productive conformation as frequently as its non-deuterated counterpart. biorxiv.org

The interactions between the substrate and the surrounding amino acid residues are not static. MD simulations can capture the fluctuations and transient interactions that are crucial for catalysis. nih.gov For this compound, these simulations can reveal if the altered vibrational properties of the C-D bond lead to changes in the hydrogen bonding network or other non-covalent interactions within the active site.

| Enzyme | Simulation Focus | Key Finding | Potential Implication for this compound |

|---|---|---|---|

| Methionine Adenosyltransferase (eMAT) | Substrate conformational dynamics | Non-cognate substrates rarely sample stable productive binding modes due to altered mobility. biorxiv.org | Subtle changes in dynamics due to deuteration could influence the sampling of the catalytically active conformation. |

| Methionine γ-Lyase (MGL) | PLP cofactor and substrate binding | The substrate helps organize the active site by reducing fluctuations and shifting conformational populations. researchgate.net | The altered mass and vibrational frequencies of the deuterated substrate might slightly modify the organization of the active site. |

| Dihydrofolate Reductase (ecDHFR) | Conformational change of the Met20 loop | Closing of the Met20 loop enhances interactions and aligns the substrate and cofactor for reaction. nih.gov | Changes in substrate dynamics could potentially affect the timing and efficiency of the loop closure. |

Conformational Changes Influenced by Isotopic Substitution

For example, studies on other proteins have shown that methionine residues can undergo significant conformational changes during a protein's function. nih.govresearchgate.net MD simulations of this compound could investigate whether the deuteration biases the side chain's torsional angles or the backbone's flexibility, potentially impacting the pre-organization of the substrate for catalysis.

Theoretical Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, as it provides information about bond breaking and bond formation in the rate-determining step. nih.gov Theoretical calculations, particularly those based on quantum chemistry, can predict KIEs with a high degree of accuracy. wikipedia.orgmdpi.com

For this compound, the primary deuterium KIE (kH/kD) would be of particular interest. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. researchgate.net If the C-D bond at the α-carbon is cleaved during the rate-determining step of an enzymatic reaction, a significant primary KIE would be expected.

The magnitude of the predicted KIE can provide further mechanistic details. For instance, a large KIE is often indicative of a transition state where the hydrogen/deuterium atom is symmetrically located between the donor and acceptor atoms. nih.gov Conversely, smaller KIEs suggest a more reactant-like or product-like (asymmetric) transition state. nih.gov

Computational models can also predict secondary KIEs, which arise from isotopic substitution at a position not directly involved in bond breaking or formation. researchgate.net These effects are generally smaller but can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org

| Type of KIE | Theoretical Maximum/Typical Range (kH/kD) | Interpretation |

|---|---|---|

| Primary KIE (semi-classical) | ~7-8 (up to ~10 at 298 K) wikipedia.org | Indicates C-H/C-D bond breaking/formation in the rate-determining step. The magnitude reflects the symmetry of the transition state. nih.gov |

| Secondary α KIE (sp3 to sp2) | ~1.1 - 1.2 wikipedia.org | Normal KIE due to rehybridization. |

| Secondary α KIE (sp2 to sp3) | ~0.8 - 0.9 wikipedia.org | Inverse KIE due to rehybridization. |

| KIE with significant tunneling | Can be much larger than the semi-classical limit (e.g., >10) wikipedia.orgnih.gov | Suggests that the hydrogen/deuterium atom is quantum mechanically tunneling through the activation barrier. |

By combining QM/MM and MD simulations with theoretical KIE predictions, researchers can build a comprehensive and dynamic picture of how this compound behaves in the intricate environment of an enzyme's active site. These computational approaches not only complement experimental studies but also provide predictive power for understanding the fundamental principles of enzyme catalysis and the subtle yet profound effects of isotopic substitution.

Research Applications in Model Biological Systems

Microbial Metabolism Studies

The diverse metabolic capabilities of microorganisms make them ideal systems for studying fundamental biochemical processes. DL-Methionine-2-d1 is a valuable tool in these investigations, offering insights into how microbes synthesize, degrade, and transport this essential amino acid.

Investigation of Methionine Biosynthesis and Degradation Pathways in Microorganisms

This compound can be used to trace the flow of carbon atoms in the biosynthesis and degradation of methionine in various microbial species. In microorganisms like Escherichia coli and Bacillus subtilis, methionine biosynthesis is a multi-step process that is tightly regulated. nih.gov By supplying this compound in the growth medium, researchers can use techniques like mass spectrometry to follow the incorporation of the deuterated label into downstream metabolites. This helps in identifying the active metabolic routes and quantifying the flux through different branches of the pathway.

For instance, studies on Acremonium chrysogenum have shown that supplementation with DL-methionine can significantly enhance the production of cephalosporin (B10832234) C, indicating a close link between primary and secondary metabolism. nih.gov While these studies did not specifically use the 2-d1 labeled form, the use of such a tracer could precisely delineate the fate of the exogenous methionine and its contribution to the antibiotic's backbone.

Conversely, the degradation of methionine via pathways like the Ehrlich pathway can be monitored. The deuterium (B1214612) label from this compound would be expected to be found in catabolic products, providing a clear marker for the activity of these degradation routes under different physiological conditions.

Table 1: Hypothetical Tracer Analysis of Methionine Biosynthesis in E. coli

| Metabolite | Expected Labeling Pattern from [2-d1]-Methionine | Pathway Implication |

|---|---|---|

| Homocysteine | Unlabeled | Precursor to methionine |

| S-Adenosylmethionine (SAM) | M+1 | Direct product of methionine activation |

| Cysteine | Unlabeled | Synthesized from homocysteine via transsulfuration |

This table illustrates the expected labeling patterns if this compound were used as a tracer to study methionine metabolism, based on established pathways.

Characterization of Microbial Methionine Transporters

The uptake of methionine from the environment is crucial for many microorganisms. This compound can be employed to characterize the specificity and kinetics of microbial methionine transporters. For example, E. coli possesses a high-affinity transport system, MetD, which is known to import both D- and L-methionine. preprints.orgmdpi.com By incubating microbial cells with this compound and measuring its intracellular accumulation over time, researchers can determine key transport parameters such as the Michaelis constant (Km) and the maximum transport velocity (Vmax).

Competitive inhibition assays can also be performed, where the uptake of this compound is measured in the presence of other amino acids or methionine analogs. This helps in understanding the substrate specificity of the transporter. Such studies are vital for metabolic engineering efforts aimed at improving the microbial production of methionine or its derivatives. mdpi.com

Role of Microbial Metabolites Derived from Deuterated Methionine

Methionine is a precursor to a wide array of important microbial metabolites, including the universal methyl donor S-adenosylmethionine (SAM). The deuterium label in this compound can be traced into these downstream products, shedding light on their biosynthesis and physiological roles. For example, the contribution of methionine to the production of certain antibiotics, quorum-sensing molecules, and other secondary metabolites can be quantified.

In studies of the gut microbiome, understanding the metabolic output of different microbial species is of great interest. nih.gov Using this compound in in vitro fermentation models with gut microbial communities could help to identify which species are the primary consumers of methionine and what metabolites they produce from it.

Cellular Metabolism Research

In more complex eukaryotic systems, such as mammalian and non-mammalian cell lines, this compound is instrumental in dissecting the intricate network of metabolic pathways centered around methionine.

Tracing Metabolic Fates of this compound in Mammalian and Non-Mammalian Cell Lines

Stable isotope tracing with labeled amino acids is a cornerstone of modern metabolic research in cell culture. mdpi.com When cell lines, such as human fibrosarcoma cells or breast cancer cells, are cultured in a medium where standard methionine is replaced with this compound, the label is incorporated into proteins and a variety of non-proteinaceous metabolites. mdpi.com

By harvesting the cells at different time points and analyzing the isotopic enrichment in various metabolic pools using mass spectrometry, researchers can map the flow of methionine through the cell. This allows for the quantification of fluxes through key pathways like protein synthesis, transmethylation, and transsulfuration. Such studies have revealed how cancer cells often exhibit an altered methionine metabolism, making them more dependent on external sources of this amino acid.

Recent advances in imaging techniques, such as stimulated Raman scattering (SRS) microscopy, have enabled the visualization of deuterated methionine uptake and distribution at the subcellular level in organisms like Drosophila. While these studies have often used other deuterated forms of methionine, the principle is directly applicable to this compound.

Table 2: Metabolic Flux Analysis in a Hypothetical Mammalian Cell Line using this compound

| Metabolic Pathway | Measured Flux (relative units) | Significance |

|---|---|---|

| Protein Synthesis | 100 | Baseline incorporation into proteome |

| Transmethylation (SAM cycle) | 45 | Rate of methyl group donation |

| Transsulfuration | 25 | Flux towards cysteine and glutathione (B108866) synthesis |

This table represents the type of quantitative data that can be obtained from stable isotope tracing experiments with this compound in cellular metabolism studies.

In Vivo Isotope Tracing in Model Organisms

The use of stable isotopes as tracers in biological systems has become a cornerstone of metabolic research, allowing for the detailed tracking of molecules through complex biochemical pathways. nih.gov Deuterium, a stable isotope of hydrogen, serves as an effective label for small biomolecules like amino acids. nih.gov When an amino acid is labeled with deuterium, it can be introduced into a model organism, and its journey—from uptake and distribution to its incorporation into larger macromolecules—can be monitored without significantly altering the molecule's fundamental biochemical properties. This minimally invasive labeling is advantageous for long-term imaging and for studying the natural metabolic fate of the compound. spiedigitallibrary.org

This compound is a specific isotopologue of the essential amino acid methionine, where the hydrogen atom at the alpha-carbon (C2) is replaced by a deuterium atom. sigmaaldrich.com While much of the recent advanced imaging research has utilized more heavily deuterated versions like d8-methionine (d8-Met), the principle of using a deuterated methionine variant for in vivo tracing remains the same. nih.govspiedigitallibrary.org These deuterated amino acids are introduced to model organisms, such as the fruit fly Drosophila melanogaster, through a synthetic diet. spiedigitallibrary.org Once ingested, the deuterated methionine is absorbed and distributed throughout the organism's tissues, participating in metabolic processes like protein synthesis. nih.govspiedigitallibrary.org This allows researchers to investigate metabolic activity, pathway dynamics, and cell-to-cell differences within a live organism. nih.gov The technique is particularly valuable for exploring the role of essential amino acids in development, disease, and nutrient-sensing pathways like the mTOR signaling pathway. nih.gov

Metabolic Imaging and Subcellular Distribution of Deuterated Methionine